molecular formula C13H14BrNO2S B13937929 6-Bromo-2-(3,3-dimethoxycyclobutyl)benzothiazole

6-Bromo-2-(3,3-dimethoxycyclobutyl)benzothiazole

Cat. No.: B13937929
M. Wt: 328.23 g/mol
InChI Key: ZDLACMQUWJHBSC-UHFFFAOYSA-N
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Description

6-Bromo-2-(3,3-dimethoxycyclobutyl)benzothiazole is a chemical compound with the molecular formula C13H14BrNO2S It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(3,3-dimethoxycyclobutyl)benzothiazole typically involves the bromination of 2-(3,3-dimethoxycyclobutyl)benzothiazole. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as dichloromethane, at a controlled temperature. The reaction is monitored until the desired product is formed, which is then purified using standard techniques like recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated monitoring systems, and advanced purification methods to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(3,3-dimethoxycyclobutyl)benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of various substituted benzothiazoles depending on the nucleophile used.

Scientific Research Applications

6-Bromo-2-(3,3-dimethoxycyclobutyl)benzothiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(3,3-dimethoxycyclobutyl)benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-methylbenzothiazole
  • 6-Bromo-2-chlorobenzothiazole
  • 2-(3,3-Dimethoxycyclobutyl)benzothiazole

Uniqueness

6-Bromo-2-(3,3-dimethoxycyclobutyl)benzothiazole is unique due to the presence of both the bromine atom and the 3,3-dimethoxycyclobutyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H14BrNO2S

Molecular Weight

328.23 g/mol

IUPAC Name

6-bromo-2-(3,3-dimethoxycyclobutyl)-1,3-benzothiazole

InChI

InChI=1S/C13H14BrNO2S/c1-16-13(17-2)6-8(7-13)12-15-10-4-3-9(14)5-11(10)18-12/h3-5,8H,6-7H2,1-2H3

InChI Key

ZDLACMQUWJHBSC-UHFFFAOYSA-N

Canonical SMILES

COC1(CC(C1)C2=NC3=C(S2)C=C(C=C3)Br)OC

Origin of Product

United States

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